![molecular formula C12H16N2O3S B5874453 N~1~-cyclopropyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5874453.png)
N~1~-cyclopropyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group. The exact method would depend on the specific reactions used. For example, the cyclopropyl group might be introduced using a Simmons-Smith reaction, which is a common method for cyclopropane synthesis .Scientific Research Applications
Biosynthesis of Cyclopropane in Natural Products
Cyclopropane, a structural motif in the compound, attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties . This motif is widespread in natural products and is usually essential for biological activities .
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Asymmetric [3 + 2] Photocycloadditions
The compound can be used in asymmetric [3 + 2] photocycloadditions with cyclopropylamines . This method is effective for electron-neutral olefins, in which the successful construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes demonstrates the versatility of this new chiral H-bonding catalytic strategy .
NLRP3 Inflammasome Inhibitors
The compound can be used as an NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . Inhibition of NLRP3 inflammasome activation would be an effective therapeutic strategy for neuroinflammatory diseases .
Interdisciplinary Technological Impact
The compound could potentially contribute to technological innovation through interdisciplinary scientific research . Interdisciplinary research can lead to remarkable advancements in technological innovation .
Total Synthesis of Cyclopropane-containing Natural Products
The compound could be used in the total synthesis of cyclopropane-containing natural products . This highlights the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .
properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-14(9-12(15)13-10-7-8-10)18(16,17)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNFZOUQAVCWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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